molecular formula C13H19NO5S2 B2607301 1-(Cyclopropylsulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine CAS No. 1448058-34-1

1-(Cyclopropylsulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine

Cat. No.: B2607301
CAS No.: 1448058-34-1
M. Wt: 333.42
InChI Key: XJBXADOGSMCLER-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine is a complex organic compound that features both cyclopropylsulfonyl and furan-2-ylmethylsulfonyl groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylsulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the cyclopropylsulfonyl and furan-2-ylmethylsulfonyl groups. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Cyclopropylsulfonyl Group: This step often involves the reaction of the piperidine derivative with cyclopropylsulfonyl chloride under basic conditions.

    Introduction of Furan-2-ylmethylsulfonyl Group: This can be done by reacting the intermediate with furan-2-ylmethylsulfonyl chloride, again under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylsulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylsulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The sulfonyl groups may play a role in modulating the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopropylsulfonyl)piperidine: Lacks the furan-2-ylmethylsulfonyl group.

    4-((Furan-2-ylmethyl)sulfonyl)piperidine: Lacks the cyclopropylsulfonyl group.

    1-(Cyclopropylsulfonyl)-4-(methylsulfonyl)piperidine: Contains a methylsulfonyl group instead of the furan-2-ylmethylsulfonyl group.

Uniqueness

1-(Cyclopropylsulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine is unique due to the presence of both cyclopropylsulfonyl and furan-2-ylmethylsulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-(furan-2-ylmethylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S2/c15-20(16,10-11-2-1-9-19-11)12-5-7-14(8-6-12)21(17,18)13-3-4-13/h1-2,9,12-13H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBXADOGSMCLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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